6-Bromo-4-chloro-7-methoxyquinoline hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for the base compound, 6-bromo-4-chloro-7-methoxyquinoline, is derived from its quinoline backbone substituted at the 4-, 6-, and 7-positions with chlorine, bromine, and methoxy groups, respectively. For the hydrochloride salt, the nomenclature follows the additive principle, where "hydrochloride" indicates the protonation of the quinoline nitrogen and the associated chloride counterion. The full systematic name is This compound .
The structural representation of the compound can be visualized through its SMILES notation:
COC1=CC2=[NH+]=CC(=C2C=C1Br)Cl.[Cl-]
This notation reflects the protonation of the nitrogen atom in the quinoline ring (denoted by [NH+]) and the chloride ion ([Cl-]). The InChIKey for the base compound, UZQYUZCQWPAWIL-UHFFFAOYSA-N, remains relevant for identifying the core structure, with modifications to account for the hydrochloride form in practical applications.
CAS Registry Number and Alternative Designations
The base compound, 6-bromo-4-chloro-7-methoxyquinoline, is registered under CAS number 476660-71-6 . However, the hydrochloride salt form does not have a distinct CAS number listed in the provided sources. Alternative designations for the base compound include:
- MFCD22126059 (MDL number)
- 6-bromo-4-chloro-7-(methyloxy)quinoline
- Quinoline, 6-bromo-4-chloro-7-methoxy- (depositor-supplied synonym).
For the hydrochloride derivative, naming conventions typically append "hydrochloride" to the base compound's synonyms (e.g., This compound).
Molecular Formula and Mass Spectrometry Validation
The molecular formula of the base compound is C₁₀H₇BrClNO , with a molecular weight of 272.52 g/mol (calculated via PubChem). For the hydrochloride salt, the formula expands to C₁₀H₈BrCl₂NO , incorporating one additional hydrogen and chloride ion. This results in a theoretical molecular weight of 308.98 g/mol (base + HCl).
Mass spectrometry validation of the base compound would typically exhibit a molecular ion peak at m/z 272 (M⁺), with isotopic patterns characteristic of bromine (~1:1 ratio for M and M+2 peaks) and chlorine (~3:1 ratio for M and M+2 peaks). For the hydrochloride salt, the spectrum would show a dominant ion corresponding to the protonated base molecule ([M+H]⁺ at m/z 273 ) and chloride-related adducts.
Tautomeric Forms and Protonation States in Hydrochloride Salt
Quinoline derivatives exhibit protonation at the ring nitrogen under acidic conditions. In the hydrochloride salt, the nitrogen atom at position 1 of the quinoline ring is protonated, forming a positively charged species balanced by a chloride ion. Tautomerism is not a significant factor in this compound due to the aromatic stability of the quinoline system and the absence of enolizable hydrogens adjacent to heteroatoms.
The protonation state directly influences the compound's solubility and reactivity. For instance, the hydrochloride salt enhances aqueous solubility compared to the free base, a property critical for pharmaceutical or synthetic applications.
Table 1: Key Identifiers for 6-Bromo-4-chloro-7-methoxyquinoline and Its Hydrochloride Salt
Properties
Molecular Formula |
C10H8BrCl2NO |
|---|---|
Molecular Weight |
308.98 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-methoxyquinoline;hydrochloride |
InChI |
InChI=1S/C10H7BrClNO.ClH/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9;/h2-5H,1H3;1H |
InChI Key |
KPJUEIFYHMCFQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1Br)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Quinoline Precursors
The initial step typically involves bromination at the 6-position of quinoline or its derivatives. Common reagents include N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃), applied under controlled conditions to ensure regioselectivity.
Chlorination to Form 4-Chloroquinoline
Chlorination at the 4-position is achieved via chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The process often involves refluxing the quinoline intermediate with POCl₃, facilitating substitution at the 4-position.
Note: The process may generate side products, requiring purification via column chromatography or recrystallization.
Introduction of the Methoxy Group at Position 7
The methoxy group at the 7-position can be introduced via nucleophilic substitution or O-methylation of hydroxylated intermediates.
O-Methylation of 7-Hydroxyquinoline
- Reacting 7-hydroxyquinoline with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions introduces the methoxy group.
Alternative Pathways
- Direct methylation during the synthesis of the quinoline core using methylating reagents under suitable conditions (e.g., methyl iodide in acetone) can also be employed.
Formation of the Hydrochloride Salt
The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.
- Dissolving the synthesized compound in a suitable solvent (e.g., ethanol or methanol) followed by treatment with hydrogen chloride gas or hydrochloric acid (HCl) solution yields the hydrochloride salt.
Reaction Conditions and Yields
Representative Synthetic Route
- Bromination of quinoline at the 6-position using NBS in acetonitrile under radical conditions.
- Chlorination at the 4-position with POCl₃ under reflux, converting the brominated quinoline to 6-bromo-4-chloroquinoline.
- Methoxylation at the 7-position via methylation of the hydroxyl group (if present) or direct substitution.
- Conversion to hydrochloride by treatment with HCl to yield the final compound.
Notes on Optimization and Industrial Relevance
- Reaction parameters such as temperature, solvent choice, and reagent equivalents critically influence yield and purity.
- Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
- The process's environmental impact can be minimized by employing greener solvents and reagents.
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
While the provided search results do not offer specific details about the applications of "6-Bromo-4-chloro-7-methoxyquinoline hydrochloride," they do provide some context regarding related compounds and their uses.
Synthesis and Intermediates:
- Synthesis of Quinazoline Derivatives The compound 7-bromo-6-chloro-4(3H)-quinazolinone, which has structural similarities, is a key intermediate in the synthesis of the anticoccidial drug halofuginone hydrobromide . A method for preparing 7-bromo-6-chloro-4(3H)-quinazolinone involves using 2,4-dibromo-5-chlorobenzoic acid as a raw material reacting with formamidine acetate .
- Amino-quinolines as Kinase Inhibitors 6-Bromo-4-chloro-7-methoxyquinolines may be synthesized via condensation of an aniline with Meldrum's acid followed by cyclization . These compounds can be used as kinase inhibitors .
Potential Applications and Related Research:
- Antimycobacterial Agents 6-bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-l-naphthalenyl-β-phenyl-3-quinolineethanol and its stereoisomeric forms are potential antimycobacterial agents . Enantiomer (αS, βR)-6-bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-l-naphthalenyl-β-phenyl-3-quinolineethanol corresponds to compound 12 (or the Al enantiomer) of WO 2004/011436 and is a preferred compound to treat mycobacterial diseases, in particular tuberculosis .
- GABAAR Selective Ligands Deuterated ligands that are α6β2/3γ2 GABAAR selective may be important for treating trigeminal orofacial pain and neuropsychiatric disorders with sensori-motor gating deficits .
Additional Information
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 6-bromo-4-chloro-7-methoxyquinoline hydrochloride and related quinoline derivatives:
Key Comparative Insights :
Substituent Effects on Reactivity and Bioactivity: The bromo and chloro groups in the target compound enhance electrophilic reactivity compared to non-halogenated analogs like 7-methoxy-4-methylquinoline hydrochloride . Halogenation is often associated with increased metabolic stability and binding affinity in drug design. The methoxy group at position 7 in the target compound and its analogs (e.g., 5-chloro-8-acetamido-6-methoxyquinoline ) may contribute to solubility modulation via electron-donating effects.
Pharmacological Potential: While direct evidence for the target compound’s bioactivity is absent, structurally related quinolines (e.g., 4-β-aminopropoxy-6-methoxy-2-methylquinoline dihydrochloride ) exhibit antimalarial properties.
Synthetic and Stability Considerations: The esterified analog ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate highlights the role of carboxylate groups in modifying solubility for synthetic intermediates. Hydrochloride salts (e.g., 7-methoxy-4-methylquinoline hydrochloride ) generally exhibit improved crystallinity and stability compared to free bases, a trait likely shared by the target compound.
Hazard Profiles: The target compound’s hazard warnings (H302, H315, etc.) align with trends observed in halogenated quinolines, which often require careful handling due to irritant and toxic properties .
Biological Activity
6-Bromo-4-chloro-7-methoxyquinoline hydrochloride is a synthetic compound derived from quinoline, notable for its diverse biological activities, including antimicrobial, anticancer, and potential neuropharmacological effects. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 317.52 g/mol. Its structure includes a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methoxy group at the 7-position of the quinoline ring. This unique arrangement of functional groups enhances its reactivity and interaction with biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Preliminary studies have shown its effectiveness in combating infections caused by pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Candida albicans | Effective |
| Escherichia coli | Moderate |
2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that it significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells .
Case Study: Anticancer Effects
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: Approximately 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
3. Neuropharmacological Effects
Recent studies have explored the neuropharmacological potential of this compound, particularly its interaction with GABA receptors. It has been shown to selectively bind to α6β2/3γ2 GABA_A receptors, which are implicated in pain modulation and neuropsychiatric disorders . This selectivity suggests potential applications in treating conditions like trigeminal neuralgia.
The biological activity of this compound is attributed to its ability to modulate various enzymes and receptors within biological systems. Its interactions may alter signaling pathways that contribute to its antimicrobial and anticancer effects.
Table 2: Mechanisms of Action
| Biological Target | Effect |
|---|---|
| GABA_A Receptors | Modulation of neurotransmission |
| Enzymes | Inhibition of metabolic pathways |
Synthesis
The synthesis of this compound typically involves several steps, including bromination, chlorination, and methoxylation processes. The following general procedure outlines the synthesis:
- Starting Material: 4-chloroquinoline.
- Bromination: React with bromine in an appropriate solvent.
- Methoxylation: Use sodium methoxide to introduce the methoxy group.
- Hydrochloride Formation: Treat with hydrochloric acid to obtain the hydrochloride salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
